molecular formula C20H16O5 B126300 Derrone CAS No. 76166-59-1

Derrone

Cat. No.: B126300
CAS No.: 76166-59-1
M. Wt: 336.3 g/mol
InChI Key: ZSYPWSSGRVZENH-UHFFFAOYSA-N
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Description

Derrone is a naturally occurring compound found in various plants, including Erythrina orientalis and Cudrania tricuspidata. It has garnered significant attention due to its potential therapeutic properties, particularly in cancer treatment. This compound exhibits various biological activities, including inhibition of cell growth and induction of cell death in cancer cells .

Mechanism of Action

Target of Action

Derrone, a prenylated isoflavone , has been identified to target multiple proteins in the cell. The primary targets of this compound are the Transforming Growth Factor-β (TGF-β) Type 1 Receptor Kinase and Aurora kinases . These proteins play crucial roles in cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets in a unique manner. Molecular docking studies predict that this compound fits potently into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP . This interaction inhibits the TGF-β1-induced phosphorylation and nuclear translocations of Smad2/3 . In the case of Aurora kinases, this compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10 .

Biochemical Pathways

This compound affects several biochemical pathways. In the TGF-β1-stimulated pathway, this compound significantly decreases the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, accompanied by downregulation of α-SMA expression . In the Aurora kinase pathway, this compound impairs the mitotic spindle checkpoint and leads to endoreduplication in cancer cells .

Result of Action

This compound’s action results in significant molecular and cellular effects. It inhibits cell growth of various cancer cells and induces autophagic cell death . This compound also shows anti-fibrotic effects on TGF-β1-stimulated MRC-5 lung fibroblast cells and bleomycin-induced lung fibrosis . Furthermore, it suppresses human platelet aggregation and thrombin-induced clot formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Derrone can be extracted from natural sources such as Erythrina orientalis and Cudrania tricuspidata. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography. The process ensures the isolation of this compound in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Derrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Derrone has a wide range of scientific research applications:

Comparison with Similar Compounds

Derrone is unique compared to other similar compounds due to its multiple mechanisms of action and broad range of biological activities. Similar compounds include:

This compound’s ability to induce autophagy, inhibit Aurora kinases, and target TGF-β receptor pathways makes it a versatile compound with significant potential in various therapeutic applications.

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYPWSSGRVZENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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